![molecular formula C20H23N3O5S B2406256 2-(2-furyl)-N-[3-(4-morpholinyl)propyl]-4-(phenylsulfonyl)-1,3-oxazol-5-amine CAS No. 823829-32-9](/img/structure/B2406256.png)
2-(2-furyl)-N-[3-(4-morpholinyl)propyl]-4-(phenylsulfonyl)-1,3-oxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-furyl)-N-[3-(4-morpholinyl)propyl]-4-(phenylsulfonyl)-1,3-oxazol-5-amine is a chemical compound that has been the subject of extensive scientific research. It is commonly referred to as FMP-1 and is known for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Heterocyclic Chemistry
A notable application involves the synthesis of heterocycles, such as morpholines and piperazines, using α-phenylvinylsulfonium salts. This method yields C-substituted morpholines with high regio- and diastereoselectivity, demonstrating the compound's relevance in constructing complex heterocyclic structures (Matlock et al., 2015).
Enzyme Inhibition for Therapeutic Applications
The compound's derivatives exhibit significant enzyme inhibitory activity, suggesting potential therapeutic applications. For instance, certain derivatives show excellent inhibitory effects against acetyl- and butyrylcholinesterase, highlighting their potential as candidates for treating diseases like Alzheimer's (Hussain et al., 2017).
Antimicrobial Activities
The structural motif present in "2-(2-furyl)-N-[3-(4-morpholinyl)propyl]-4-(phenylsulfonyl)-1,3-oxazol-5-amine" and its analogs demonstrates antimicrobial activities against a range of bacterial and fungal strains. This aspect is crucial for developing new antimicrobial agents, especially in the context of rising antibiotic resistance (Bektaş et al., 2007).
Modulation of Antibiotic Activity
Furthermore, the compound has been studied for its role in modulating the activity of antibiotics against multidrug-resistant strains, offering a promising strategy to combat antibiotic resistance and enhance the efficacy of existing drugs (Oliveira et al., 2015).
Alzheimer's Disease Research
In addition, multifunctional amides derived from the compound have shown moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting their utility in Alzheimer's disease research and potential drug development (Hassan et al., 2018).
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-2-(furan-2-yl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c24-29(25,16-6-2-1-3-7-16)20-19(28-18(22-20)17-8-4-13-27-17)21-9-5-10-23-11-14-26-15-12-23/h1-4,6-8,13,21H,5,9-12,14-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVSGQRNHVGNJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

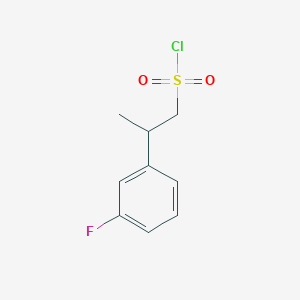
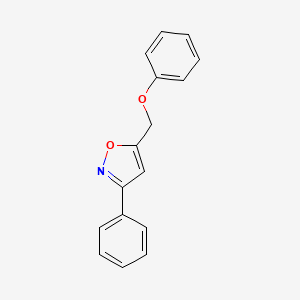
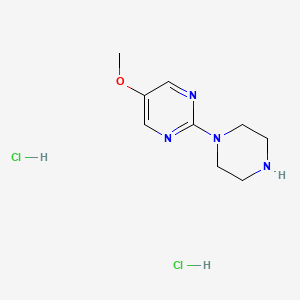
![N-(1-cyanocyclohexyl)-2-({5-[(propan-2-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2406177.png)
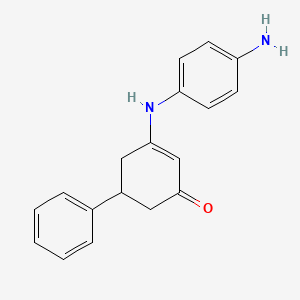
![4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid](/img/structure/B2406180.png)

![(Z)-methyl 2-(6-fluoro-2-((3-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2406182.png)
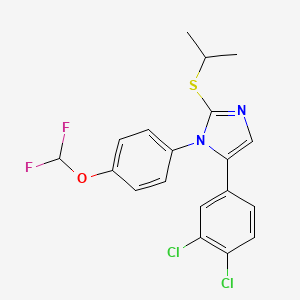
![N~1~-(2-chlorophenyl)-2-{[6-isopropyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2406184.png)
![3-[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2406188.png)
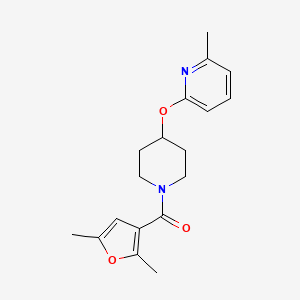
![2-Bromo-7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B2406194.png)
![N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2406196.png)